Ferimzone

Description

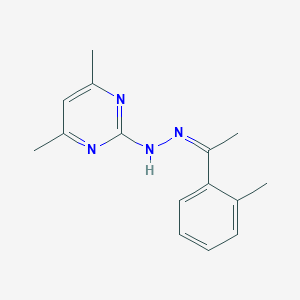

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLARCWZRESHU-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058210 | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89269-64-7, 77359-18-3 | |

| Record name | Ferimzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89269-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferimzone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089269647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-Ferimzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERIMZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y473840Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ferimzone

This technical guide provides a comprehensive overview of the synthesis pathway for Ferimzone, a systemic pyrimidine fungicide. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the necessary starting materials, intermediates, and reaction protocols, supported by quantitative data and a visual representation of the synthesis workflow.

Overview of this compound Synthesis

This compound, chemically known as (Z)-2′-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone, is produced through a multi-step chemical synthesis.[1] The core of the synthesis involves the condensation of two key intermediates: 2'-methylacetophenone hydrazone and a 2-substituted-4,6-dimethylpyrimidine. The commercially viable pathway typically involves the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with 2'-methylacetophenone.

The overall synthesis can be broken down into three primary stages:

-

Stage 1: Synthesis of Starting Material 1: 2'-methylacetophenone hydrazone.

-

Stage 2: Synthesis of Starting Material 2: 2-hydrazinyl-4,6-dimethylpyrimidine.

-

Stage 3: Final condensation to yield this compound.

Data Presentation: Synthesis Pathway Summary

The following table summarizes the key transformations and compounds involved in the synthesis of this compound.

| Stage | Reaction | Starting Material(s) | Key Reagent(s) | Intermediate/Product | Typical Yield |

| 1 | Hydrazone Formation | 2'-methylacetophenone, Hydrazine hydrate | Ethanol, Acetic acid (catalyst) | 2'-methylacetophenone hydrazone | >90% (estimated) |

| 2a | Pyrimidine Synthesis | Urea, 2,4-Pentanedione | Sulfuric acid, Ethanol | 4,6-dimethylpyrimidin-2-ol | ~89%[2] |

| 2b | Chlorination | 4,6-dimethylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | 2-chloro-4,6-dimethylpyrimidine | High (typical for this reaction) |

| 2c | Hydrazinolysis | 2-chloro-4,6-dimethylpyrimidine | Hydrazine hydrate, Ethanol | 2-hydrazinyl-4,6-dimethylpyrimidine | High (typical for this reaction) |

| 3 | Condensation | 2'-methylacetophenone, 2-hydrazinyl-4,6-dimethylpyrimidine | Ethanol, Acetic acid (catalyst) | (Z)-Ferimzone | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its key precursors. These protocols are compiled based on established chemical literature for analogous reactions.

Stage 1: Synthesis of 2'-methylacetophenone hydrazone

This procedure details the formation of the hydrazone from 2'-methylacetophenone.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-methylacetophenone (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (approximately 1.5 to 2.0 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[3]

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The resulting product can be purified by crystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary. The formation of hydrazones from ketones and hydrazine typically proceeds in high yield.[4]

Stage 2: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine

This stage involves a three-step process starting from urea and 2,4-pentanedione.

Step 2a: Synthesis of 4,6-dimethylpyrimidin-2-ol This protocol is adapted from a patented method for the synthesis of the pyrimidine core.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol followed by urea (1.0 equivalent). Heat the mixture to dissolve the urea.

-

Reagent Addition: Add 2,4-pentanedione (acetylacetone, ~1.05 equivalents) to the urea solution. Heat the mixture to 40-50 °C.

-

Catalysis: Slowly add concentrated sulfuric acid (~0.7-0.8 equivalents) dropwise over 1 hour, ensuring the reaction temperature does not exceed 50 °C. A precipitate will form during the addition.

-

Reaction: After the addition is complete, continue to stir the mixture for 1-3 hours at the same temperature.

-

Isolation: Cool the mixture. The product, 2-hydroxy-4,6-dimethylpyrimidine sulfate, will precipitate. Collect the solid by filtration.

-

Neutralization and Crystallization: Suspend the sulfate salt in water and neutralize with an alkali solution (e.g., sodium hydroxide) to a pH of 7-8. Cool the mixture to induce crystallization.

-

Purification: Collect the crystalline product, 4,6-dimethylpyrimidin-2-ol, by filtration, wash with cold water, and dry. The reported yield for this process is approximately 89.2%.[2]

Step 2b: Synthesis of 2-chloro-4,6-dimethylpyrimidine This is a standard chlorination procedure for hydroxypyrimidines.[5]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4,6-dimethylpyrimidin-2-ol (1.0 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 3-5 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction mixture will become a clear solution.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until basic. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 2-chloro-4,6-dimethylpyrimidine can be further purified by recrystallization (e.g., from ethanol).

Step 2c: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine This step involves the nucleophilic substitution of the chloro group with hydrazine.[6]

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (excess, e.g., 3-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 6-8 hours.

-

Work-up and Purification: After cooling, the product may precipitate from the solution. The solvent and excess hydrazine can be removed under reduced pressure. The residue can be triturated with water, filtered, and dried. Recrystallization from a suitable solvent like ethanol will afford the pure 2-hydrazinyl-4,6-dimethylpyrimidine.

Stage 3: Synthesis of (Z)-Ferimzone

This final step is a condensation reaction to form the target molecule.

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1.0 equivalent) and 2'-methylacetophenone (1.0 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product, this compound, may crystallize upon cooling. The solid can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to isolate the desired (Z)-isomer, which is critical for its biological activity.

Visualization of Synthesis Pathway

The following diagram illustrates the complete synthesis pathway of this compound from basic starting materials.

Caption: The multi-step synthesis pathway of this compound.

References

- 1. This compound | C15H18N4 | CID 9013425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

The Biological Activity Spectrum of Ferimzone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone is a systemic pyrimidine fungicide recognized for its efficacy against a range of fungal plant pathogens, most notably rice blast caused by Pyricularia oryzae. Its primary mode of action involves the disruption of fungal cell membrane function, leading to electrolyte leakage and subsequent inhibition of mycelial growth. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its quantitative efficacy, the experimental protocols for its evaluation, and its impact on fungal signaling pathways and non-target organisms.

Introduction

This compound, chemically known as (Z)-o-methylacetophenone 4, 6-dimethyl-2-pyrimidinyl-hydrazone, is a systemic fungicide with both protective and curative properties.[1] It has been a valuable tool in the management of several economically important rice diseases.[1][2] Understanding its complete biological activity spectrum is crucial for its effective and sustainable use in agriculture and for the development of novel antifungal agents. This guide synthesizes the available technical data on this compound's fungicidal properties, its mechanism of action, and its broader biological impact.

Antifungal Spectrum and Efficacy

This compound exhibits a significant inhibitory effect on the mycelial growth of various plant pathogenic fungi. Its activity is particularly pronounced against the causative agent of rice blast. The fungicidal action of this compound is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][3] This effect can be reversed if the fungus is transferred to a fungicide-free medium.[1][2]

Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the efficacy of this compound against various fungal pathogens.

| Fungal Species | Disease | Efficacy Data | Reference(s) |

| Pyricularia oryzae | Rice Blast | >96% mycelial growth inhibition at 5 µg/mL.[4] | [4] |

| Pyricularia oryzae | Rice Blast | 89% mycelial growth inhibition at 5-20 µg/mL.[5] | [5] |

| Bipolaris oryzae | Brown Spot | Effective control reported.[1] | [1] |

| Cercospora oryzae | Narrow Brown Leaf Spot | Effective control reported.[2] | [2] |

| Tilletia horrida | Smut | Effective control reported.[2] | [2] |

| Rhizoctonia solani | Sheath Blight | EC50 values for this compound analogs ranged from 1.17 to 3.84 µg/mL.[6][7] | [6][7] |

| Fusarium graminearum | Fusarium Head Blight | This compound analogs showed 1.6-1.8-fold higher activity than this compound.[6][7] | [6][7] |

| Cercospora arachidicola | Early Leaf Spot | A this compound analog showed similar potency to this compound.[6] | [6] |

| Alternaria solani | Early Blight | A this compound analog showed 2-fold higher potency than this compound.[6] | [6] |

Mode of Action: Disruption of Membrane Function

The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity.[1][3] This disruption leads to the leakage of essential electrolytes from the cytoplasm, a decrease in the pH of the surrounding medium, and ultimately, the inhibition of mycelial growth.[1][3] this compound does not appear to directly inhibit respiratory activity.[1][3]

Proposed Signaling Pathway for this compound's Action

While the precise signaling cascade triggered by this compound has not been fully elucidated, its membrane-disrupting action likely activates conserved fungal stress response pathways. A plausible model involves the activation of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK pathways, as well as the Calcium-Calcineurin signaling pathway, in response to membrane stress and electrolyte imbalance.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the CLSI M38 standard for filamentous fungi.[1][8][9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Fungal spore suspensions (adjusted to 0.4-5 x 10⁴ CFU/mL)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a growth control (medium without fungicide) and a sterility control (medium only).

-

Inoculate each well (except the sterility control) with the fungal spore suspension.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the test fungus (typically 48-96 hours).

-

Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.

Electrolyte Leakage Assay

This assay measures the extent of membrane damage caused by this compound.[12][13]

Objective: To quantify the leakage of electrolytes from fungal mycelia upon treatment with this compound.

Materials:

-

Fungal mycelia (grown in liquid culture)

-

This compound solution

-

Deionized water

-

Conductivity meter

-

Shaker incubator

Procedure:

-

Harvest fungal mycelia by filtration and wash thoroughly with deionized water.

-

Resuspend a known weight of mycelia in a defined volume of deionized water.

-

Add this compound to the desired final concentration. A control with no fungicide should be included.

-

Incubate the suspensions on a shaker at a suitable temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the conductivity of the surrounding water using a conductivity meter.

-

To determine the total electrolyte content, boil the mycelial suspension for a set time (e.g., 15 minutes) and measure the conductivity after cooling.

-

Express the electrolyte leakage as a percentage of the total electrolyte content.

References

- 1. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: TF-164) [sitem.herts.ac.uk]

- 3. apsnet.org [apsnet.org]

- 4. Phytopathology 1989 | Mode of Action of this compound, a Novel Systemic Fungicide for Rice Diseases: Biological Properties Against Pyricularia oryzae in Vitro [apsnet.org]

- 5. om.ciheam.org [om.ciheam.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of Fungicidal Activity and Mode of Action of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. njccwei.com [njccwei.com]

- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 13. protocols.io [protocols.io]

Ferimzone: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone, a systemic pyrimidine hydrazone fungicide, was developed by Takeda Chemical Industries, Ltd. for the control of rice blast disease caused by Pyricularia oryzae. This technical guide provides a comprehensive overview of the discovery, development, and current understanding of this compound's mechanism of action. It includes available quantitative data on its efficacy, details of key experimental protocols used in its evaluation, and a logical workflow of its proposed mode of action. While the precise molecular signaling cascade of its membrane-disrupting activity remains to be fully elucidated, this guide synthesizes the existing scientific literature to provide a detailed resource for researchers and professionals in the field of agrochemical development.

Introduction

Rice blast, caused by the fungal pathogen Pyricularia oryzae, is a devastating disease that poses a significant threat to global rice production. In the quest for effective control measures, Takeda Chemical Industries, Ltd. discovered and developed this compound ((Z)-o-methylacetophenone 4,6-dimethyl-2-pyrimidinyl-hydrazone), a novel systemic fungicide with curative properties.[1] Unlike many protectant fungicides, this compound has demonstrated excellent efficacy against rice blast and other rice diseases, including brown spot (Bipolaris oryzae).[1] This document details the history of its development, its chemical properties, and the experimental evidence that has shaped our understanding of its fungicidal action.

Discovery and Development

The development of this compound arose from the need for new fungicides with curative action and effectiveness against strains of P. oryzae that had developed resistance to existing treatments like organophosphorous fungicides and certain antibiotics.[1] this compound, also known as TF-164, was identified as a promising candidate with a unique mode of action.[1]

Chemical Synthesis

The commercial synthesis of this compound involves a multi-step process centered around pyrimidinone and hydrazone chemistry. The core of the molecule is a 4,6-dimethylpyrimidin-2(1H)-one, which is reacted with (Z)-2′-methylacetophenone hydrazone. This condensation reaction, typically catalyzed by an acid or base under controlled temperature and solvent conditions, forms the active hydrazone linkage.[2] The synthesis is designed to favor the formation of the (Z)-isomer, which is more stable and biologically active.[2]

Logical Flow of this compound Synthesis

Caption: General workflow for the synthesis of this compound.

In Vitro Efficacy

This compound has demonstrated significant fungistatic activity against Pyricularia oryzae in laboratory settings. Its primary effect is the inhibition of mycelial growth.

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by this compound

| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |

| 5 | >96 | [1] |

| ≥5 | >96 | [1] |

Data is based on mycelial dry weight after 3 days of incubation.

At a concentration of 20 µg/mL, this compound did not inhibit spore germination, but it did cause granulation and localization of the cytoplasm in the spores and hyphae.[1] The fungistatic nature of this compound is highlighted by the observation that its antifungal effects can be reversed by transferring the treated spores or mycelia to a toxicant-free medium.[1]

Mechanism of Action: Membrane Disruption

Electrolyte Leakage

A key indicator of membrane damage is the leakage of intracellular electrolytes. Treatment of P. oryzae mycelia with this compound leads to a significant increase in the conductivity of the surrounding medium, which is indicative of electrolyte leakage.[1] This is often accompanied by a decrease in the pH of the medium.[1]

Experimental Protocol: Electrolyte Leakage Assay

-

Mycelia Preparation: Culture Pyricularia oryzae in a suitable liquid medium (e.g., CYS). Collect the mycelia by filtration and wash twice with deionized water.

-

Incubation: Resuspend the washed mycelia in deionized water. Add this compound to the desired final concentration (e.g., 20 µg/mL). An ethanol control (the solvent for this compound) should be run in parallel.

-

Sampling: At various time points (e.g., 0, 1.5, 3, 4.5, 6, 7.5, 22, and 30 hours), take aliquots of the mycelial suspension.

-

Measurement:

-

Centrifuge the aliquots to pellet the mycelia.

-

Measure the electrical conductivity of the supernatant using a conductivity meter.

-

Measure the pH of the supernatant using a pH meter.

-

-

Data Analysis: Plot the change in conductivity and pH over time for both the this compound-treated and control samples.

Proposed Mechanism of Membrane Interaction

While the precise molecular target of this compound within the fungal membrane has not been definitively identified, experimental evidence suggests a mechanism distinct from that of sterol-binding antibiotics like polyenes. The antifungal activity of this compound is not affected by the addition of sterols to the medium, indicating it does not directly complex with ergosterol.[1] It has been proposed that this compound may act as an ionophore specific to acidic electrolytes.[1]

Logical Workflow of this compound's Proposed Mechanism of Action

Caption: Proposed cascade of events following this compound treatment.

Field Efficacy

Conclusion

This compound represents a significant development in the chemical control of rice blast. Its unique mode of action, centered on the disruption of fungal cell membrane integrity, provides an alternative to fungicides with different target sites, which is a crucial aspect of resistance management strategies. While the precise molecular interactions underlying its membrane-disrupting activity warrant further investigation, the available data clearly establish its efficacy and fungistatic nature. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the ongoing effort to develop sustainable solutions for crop protection.

References

Ferimzone: A Technical Guide on its Systemic Fungicidal Action in Rice

Abstract

Ferimzone, a pyrimidine hydrazone compound, is a systemic fungicide with demonstrated efficacy against significant fungal pathogens in rice, most notably Pyricularia oryzae (rice blast) and Bipolaris oryzae (brown spot).[1] Its utility is marked by both protective and curative activities, making it a valuable tool in disease management.[1] Unlike many fungicides that target specific biosynthetic pathways such as respiration or protein synthesis, this compound's primary mode of action is characterized by the disruption of fungal cell membrane function. This document provides a comprehensive technical overview of this compound, consolidating data on its biological activity, detailing the experimental protocols used to elucidate its mechanism, and visualizing the key pathways and workflows involved.

Systemic Properties and Application

This compound is recognized as a systemic fungicide, meaning it can be absorbed and translocated within the plant tissues from the site of application.[2][3][4] This property is crucial for protecting new growth and for its curative action against established infections. While detailed public studies on its translocation pathways within the rice plant are limited, residue analyses confirm its presence in various plant parts, such as rice straw, following application.[5][6] This systemic nature ensures the active ingredient reaches the sites of infection to exert its antifungal effect. Regulatory assessments conducted by bodies like the Food Safety Commission of Japan have evaluated its metabolic fate in paddy rice, confirming its systemic distribution.[7]

Mode of Action

The primary mechanism of this compound is fungistatic rather than fungicidal; it inhibits fungal growth, and this inhibition can be reversed if the fungus is transferred to a toxicant-free medium.[1][8] Its mode of action is distinct from many other systemic fungicides, as it does not interfere with respiration or the synthesis of RNA, DNA, proteins, or cell wall components.[1][3]

Primary Mechanism: Disruption of Membrane Function

The core antifungal activity of this compound stems from its ability to compromise the integrity of the fungal cell membrane.[4] Exposure of P. oryzae mycelia to this compound leads to a significant and rapid increase in the leakage of electrolytes into the surrounding medium.[1][8] This loss of cellular contents disrupts the electrochemical balance of the cell and is a key indicator of membrane damage.[1] Morphologically, this manifests as the granulation and localization of the cytoplasm within spores and hyphae, although it does not prevent spore germination or the initial formation of germ tubes.[1][8]

Recent Insights: The Role of Copper Transport Pathways

While the precise molecular target on the membrane remains an area of active research, recent studies have uncovered a link between this compound sensitivity and the fungus's copper transport machinery.[9][10] Research in Colletotrichum orbiculare and Magnaporthe oryzae has identified that functional defects in copper transport genes, such as the copper chaperone CoIct1 and the P-type ATPase CoCcc2, result in reduced sensitivity to this compound.[9][10] This suggests that this compound's activity may be linked to copper homeostasis or that the copper transport system is indirectly involved in its mechanism of action. This finding also revealed a trade-off, as defects in these pathways, while conferring lower this compound sensitivity, also led to attenuated melanization in the appressorium and reduced pathogenicity.[9]

Quantitative Efficacy Data

The biological activity of this compound against key rice pathogens has been quantified in several studies. The data highlights its potent inhibitory effects on the mycelial growth of P. oryzae.

| Parameter | Pathogen | Concentration | Result | Source(s) |

| Mycelial Growth Inhibition | Pyricularia oryzae | 5 µg/ml | >96% inhibition | [1][8] |

| Mycelial Growth Inhibition | Pyricularia oryzae | 5-20 µg/ml | >90% inhibition | [11] |

| Spore Germination | Pyricularia oryzae | 20 µg/ml | No inhibition | [1][8] |

| In Vivo Curative Activity | Pyricularia oryzae | 200 µg/ml | 70% efficacy | [12][13] |

| In Vivo Curative Activity (Analog 5q) | Pyricularia oryzae | 200 µg/ml | 90% efficacy | [12][13] |

| Table 1: Summary of quantitative data on the in vitro and in vivo efficacy of this compound against Pyricularia oryzae. |

Experimental Protocols

The foundational research into this compound's mode of action involved a series of detailed in vitro experiments. The methodologies below are summarized from the key study by Okuno et al. (1989) in Phytopathology.[1]

Fungal Strains and Culture

-

Organism: Pyricularia oryzae Cavara, isolate H-373.

-

Maintenance Medium: Potato-sucrose agar (PSA) slants stored at 5°C.

-

Liquid Culture: For mycelial growth, a liquid medium containing 20g sucrose, 5g yeast extract, and 1 liter of distilled water was used. Cultures were grown at 28°C on a reciprocal shaker.

-

Spore Production: Spores were produced by growing the fungus on oatmeal-agar medium under near-UV light at 25°C for 10-14 days.

Mycelial Growth Inhibition Assay

-

Mycelial disks (5 mm diameter) were cut from the periphery of a 3-day-old colony grown on PSA.

-

A single disk was transferred to 20 ml of the liquid medium in a 100-ml flask.

-

Cultures were incubated for 48 hours at 28°C on a shaker.

-

This compound, dissolved in dimethyl sulfoxide (DMSO), was added to the cultures to achieve the desired final concentrations. Control flasks received DMSO alone.

-

After an additional 48 hours of incubation, mycelia were harvested by filtration through pre-weighed filter paper.

-

The harvested mycelia were washed with distilled water and dried at 80°C for 24 hours.

-

Inhibition was determined by comparing the final dry weight of the treated mycelia to the untreated control.

Respiratory Activity Measurement

-

Mycelia were cultured for 3 days, harvested, and washed.

-

A 20 mg (fresh weight) sample of mycelia was suspended in 3 ml of 0.05 M phosphate buffer (pH 7.0).

-

Oxygen consumption was measured at 30°C using a Hansatech oxygen electrode.

-

This compound (25 µg/ml) was added to the suspension, and O₂ consumption was monitored for up to 5 hours.

-

Oligomycin (10 µg/ml) and sodium azide (6.5 µg/ml) were used as positive controls for respiratory inhibition.

Electrolyte Leakage Measurement

-

Mycelia were cultured for 3 days, harvested, and washed thoroughly with deionized water.

-

100 mg (fresh weight) of mycelia were suspended in 20 ml of deionized water in a flask.

-

This compound was added to a final concentration of 20 µg/ml.

-

The suspension was incubated at 30°C on a shaker.

-

At various time intervals, the suspension was centrifuged.

-

The electrical conductivity and pH of the resulting supernatant were measured to determine the extent of electrolyte leakage.

Visualized Mechanisms and Pathways

The following diagrams illustrate the proposed mode of action for this compound and its relationship with fungal cellular pathways.

Conclusion

This compound is an effective systemic fungicide against rice blast, operating through a fungistatic mode of action that is distinct from many widely used agents. The foundational evidence points unequivocally to the disruption of fungal cell membrane integrity, leading to electrolyte leakage and cessation of mycelial growth. While its precise molecular target is not fully elucidated, recent discoveries linking its efficacy to fungal copper transport pathways have opened new avenues for research. This technical guide provides a consolidated resource on the established mechanisms and recent findings, offering valuable insights for researchers in agrochemical development and fungal biology.

References

- 1. apsnet.org [apsnet.org]

- 2. medkoo.com [medkoo.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. This compound (Ref: TF-164) [sitem.herts.ac.uk]

- 5. Optimization of this compound and Tricyclazole Analysis in Rice Straw Using QuEChERS Method and Its Application in UAV-Sprayed Residue Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Third Edition) (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytopathology 1989 | Mode of Action of this compound, a Novel Systemic Fungicide for Rice Diseases: Biological Properties Against Pyricularia oryzae in Vitro [apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. om.ciheam.org [om.ciheam.org]

- 12. Exploration of Fungicidal Activity and Mode of Action of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ferimzone: Molecular Profile, Properties, and Experimental Analysis

Introduction

Ferimzone is a systemic fungicide belonging to the pyrimidine class of agrochemicals.[1][2] It is primarily recognized for its efficacy in controlling fungal diseases in rice and wheat, most notably rice blast caused by Pyricularia oryzae (also known as Magnaporthe oryzae).[1][3][4][5] Developed by Takeda Chemical Industries Ltd., this compound provides curative activity and is effective against fungal strains resistant to other common fungicides.[3][6] This technical guide provides an in-depth overview of this compound's molecular formula, physicochemical and biological properties, experimental protocols for its analysis, and a summary of its synthesis. The information is tailored for researchers, scientists, and professionals in drug and pesticide development.

Section 1: Chemical Identity and Physicochemical Properties

This compound's chemical structure is characterized as the (Z)-isomer of 2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone.[3][6] The Z-isomer is the more stable and biologically active form.[6] Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Molecular Formula | C₁₅H₁₈N₄[1][4][7][8][9] |

| Molecular Weight | 254.33 g/mol [1][2][4][7][8] |

| CAS Registry Number | 89269-64-7[1][4][8] |

| IUPAC Name | (Z)-2′-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone[6] |

| Synonyms | (Z)-Ferimzone, Methis compound, TF-164[3][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Physical State | White crystalline solid | [6] |

| Melting Point | 172-177 °C | [4] |

| Boiling Point | 421.088 °C (at 760 mmHg) | [4] |

| Density | 1.094 g/cm³ | [4] |

| Water Solubility | 162 mg/L (at 30 °C) | [10] |

| Organic Solvent Solubility | Soluble in acetonitrile, chloroform, ethanol, ethyl acetate, xylene | [10] |

| Vapor Pressure | 0 mmHg (at 25 °C) | [4] |

| Flash Point | 208.467 °C | [4] |

| Stability | Stable in sunlight and in neutral or alkaline solutions | [10] |

Section 2: Biological Activity and Mechanism of Action

This compound's primary mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth reversibly.[3][11] If the treated fungi are transferred to a toxicant-free medium, growth can resume.[3]

The principal mechanism involves the disruption of fungal cell membrane function.[3][6][11] This leads to the leakage of electrolytes from the mycelia, which is observable as a decrease in the pH of the surrounding medium.[3][11] Unlike many other fungicides, this compound does not significantly inhibit spore germination, affect respiratory activity, or alter the cell wall architecture.[3][11]

Recent studies suggest that the sensitivity of fungi to this compound is linked to copper transport pathways.[12][13] Genes such as CoICT1 and P-type ATPase CoCcc2, which are involved in copper transport, also play a role in melanin biosynthesis.[12][13] Functional defects in these pathways lead to reduced sensitivity to this compound and defects in pathogenicity-related melanization.[12][13] While the precise molecular target is still under investigation, it is clear that this compound's efficacy is tied to membrane integrity and related metabolic processes.[14][15]

Table 3: Biological Activity of this compound

| Parameter | Organism | Result | Citation |

| Mycelial Growth Inhibition | Pyricularia oryzae | >96% inhibition at 5 µg/mL | [3][11] |

| In Vivo Efficacy | Pyricularia oryzae (on rice) | 70% efficacy at 200 µg/mL | [12][14][15] |

Section 3: Key Experimental Protocols

This section details methodologies for evaluating the biological activity and quantifying the presence of this compound.

Protocol 3.1: Mycelial Growth Inhibition Assay This protocol is adapted from studies on Pyricularia oryzae.[3]

-

Inoculum Preparation: Culture P. oryzae on a suitable agar medium. Prepare a mycelial suspension to be used as the inoculum.

-

Treatment Preparation: Prepare a stock solution of this compound in ethanol. Create a series of dilutions in a liquid growth medium (e.g., Czapek-Dox with yeast extract) to achieve final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Ensure the final ethanol concentration is minimal (<0.4%) and consistent across all treatments, including the control.

-

Incubation: Inoculate flasks containing the different concentrations of this compound with the mycelial suspension. Incubate the flasks at 30 °C for 3 days with shaking.

-

Data Collection: After incubation, collect the mycelia by filtration. Dry the mycelial mats in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Analysis: Measure the dry weight of the mycelia for each concentration. Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound).

Protocol 3.2: Electrolyte Leakage Measurement This method assesses membrane damage by measuring changes in the external medium's pH.[3]

-

Mycelial Culture: Grow a sufficient quantity of P. oryzae mycelia in a liquid medium for several days. Harvest, wash, and resuspend the mycelia in distilled water.

-

Treatment: Prepare two main batches of the mycelial suspension. To one, add this compound to a final concentration of 200 µg/mL. To the other (control), add an equivalent volume of 0.4% ethanol solution.

-

Time-Course Sampling: Incubate both batches at 30 °C in a reciprocal shaker. At specific time points (e.g., 0, 1.5, 3, 6, 22, 30 hours), draw aliquots from each batch.

-

pH Measurement: Centrifuge the aliquots to pellet the mycelia. Carefully collect the supernatant and measure its pH using a calibrated pH meter.

-

Analysis: Plot the pH of the medium over time for both the this compound-treated and control samples to determine the extent of electrolyte leakage.

Protocol 3.3: QuEChERS-Based Sample Preparation for Residue Analysis This protocol outlines the extraction and clean-up of this compound from a complex matrix like rice straw for subsequent analysis by HPLC-MS/MS.[16]

-

Sample Homogenization: Place 3 g of a homogenized rice straw sample into a 50 mL centrifuge tube.

-

Hydration: Add 12 mL of water and let the sample saturate for 15 minutes.

-

Extraction: Add 12 mL of an ethyl acetate/acetonitrile (1:1, v/v) mixture. Shake vigorously for 2 minutes at 1300 rpm. Add 1 g of NaCl and 4 g of MgSO₄, and shake for another minute.

-

Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper organic layer to a d-SPE tube containing primary-secondary amine (PSA) and C18 sorbents to remove interfering matrix components. Vortex and centrifuge.

-

Final Preparation: Collect the cleaned extract for analysis. The sample is now ready for injection into an HPLC-MS/MS system. For this compound, the precursor ion ([M+H]⁺) is m/z 255.2, with quantifier and qualifier product ions at m/z 132.2 and 91.1, respectively.[16]

Section 4: Synthesis Overview

The commercial synthesis of this compound is a multi-step process.[6] The core of the synthesis is a condensation reaction.

-

Core Synthesis: First, a 4,6-dimethylpyrimidin-2(1H)-one core is prepared.

-

Condensation: This pyrimidinone core is then reacted with (Z)-2′-methylacetophenone hydrazone. This condensation step forms the critical hydrazone linkage.

-

Catalysis and Control: The reaction is typically performed under controlled temperature and solvent conditions and is catalyzed by an acid or a base to ensure the formation of the desired (Z)-isomer, which is essential for its biological activity.[6][17]

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.[6]

Section 5: Visualized Workflows and Pathways

The following diagrams illustrate key mechanisms and workflows related to this compound.

Caption: Proposed mechanism of action for this compound against susceptible fungi.

Caption: Logical relationship between copper transport genes and this compound sensitivity.

Caption: Experimental workflow for this compound residue analysis using QuEChERS.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C15H18N4 | CID 9013425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]

- 4. Cas 89269-64-7,this compound | lookchem [lookchem.com]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. This compound (Ref: TF-164) [sitem.herts.ac.uk]

- 7. GSRS [precision.fda.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C15H18N4) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 89269-64-7 [chemicalbook.com]

- 11. Phytopathology 1989 | Mode of Action of this compound, a Novel Systemic Fungicide for Rice Diseases: Biological Properties Against Pyricularia oryzae in Vitro [apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of Fungicidal Activity and Mode of Action of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimization of this compound and Tricyclazole Analysis in Rice Straw Using QuEChERS Method and Its Application in UAV-Sprayed Residue Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Shield: An In-depth Technical Guide to the Antifungal Properties of Ferimzone Against Rice Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice blast, caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae), and brown spot, caused by Bipolaris oryzae, are devastating diseases that pose a significant threat to global rice production.[1] In the arsenal of fungicides developed to combat these pathogens, Ferimzone ((Z)-o-methylacetophenone 4, 6-dimethyl-2-pyrimidinyl-hydrazone) has emerged as a potent systemic fungicide with excellent curative properties.[1] This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its activity against rice pathogens. We will delve into its in vitro and in vivo efficacy, elucidate its mechanism of action, provide detailed experimental protocols for its evaluation, and explore its interaction with fungal signaling pathways.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of rice pathogens, most notably Pyricularia oryzae. Its efficacy has been demonstrated through both in vitro and in vivo studies.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound against Pyricularia oryzae is primarily characterized by the potent inhibition of mycelial growth.[1][2][3] However, it is noteworthy that this compound does not significantly inhibit spore germination.[1][3] Instead, it exerts its effect at a later stage of fungal development, specifically by inhibiting appressorial germination and penetration.[1]

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by this compound

| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |

| 5 | > 96 | [1][3] |

| 5-20 | 89 | [2] |

| > 5 | > 90 | [2] |

Table 2: Effect of this compound on Different Developmental Stages of Pyricularia oryzae

| Fungal Stage | This compound Concentration (µg/mL) | Observed Effect | Reference |

| Spore Germination | 20 | Not inhibited | [1][3] |

| Appressorial Germination | 1.6 | Completely inhibited | [1] |

| Appressorial Penetration | 1.6 | Failed to penetrate cellulose membrane | [1] |

In Vivo Efficacy

In vivo studies have confirmed the effectiveness of this compound in controlling rice blast disease. Comparative studies with novel this compound analogs have provided valuable benchmarks for its performance.

Table 3: In Vivo Efficacy of this compound against Pyricularia oryzae on Rice

| Treatment | Concentration (µg/mL) | Efficacy (%) | Reference |

| This compound | 200 | 70 | [3] |

| This compound Analog (Compound 5q) | 200 | 90 | [3] |

Mechanism of Action

The mode of action of this compound is distinct from many other systemic fungicides. It is considered to be fungistatic rather than fungicidal, as its inhibitory effects can be reversed by transferring the treated fungi to a toxicant-free medium.[1][3] The primary mechanism of action involves the disruption of membrane function in the fungal cells.[1][4] This disruption leads to the leakage of electrolytes, particularly acidic electrolytes, from the mycelia, which results in a decrease in the pH of the surrounding medium.[1]

Key characteristics of this compound's mechanism of action include:

-

No inhibition of respiration: this compound does not affect the respiratory activity of P. oryzae mycelia.[1][3]

-

No effect on cell wall architecture: The application of fluorescent probes has not revealed any significant changes in the cell wall structure of this compound-treated fungi.[1][3]

-

Cytoplasmic granulation: A noticeable effect of this compound treatment is the granulation and localization of the cytoplasm within the fungal spores and hyphae.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.

1. Fungal Culture:

-

Culture Pyricularia oryzae on a suitable medium, such as V-8 juice agar, at 28°C for 5-7 days.[1]

2. Inoculum Preparation:

-

Prepare a spore suspension from the culture plates.

-

Incubate approximately 2 x 10^5 spores per milliliter in a liquid medium (e.g., Czapeck-sucrose-yeast medium) at 28°C for 16-20 hours to obtain mycelia.[1]

-

Collect the mycelia by centrifugation and wash with sterile deionized water.[1]

3. Assay Setup:

-

Prepare a series of dilutions of this compound in a suitable liquid growth medium.

-

Dispense a standardized amount of the prepared mycelia into each dilution.

-

Include a control group with no this compound.

4. Incubation:

-

Incubate the cultures at 30°C for 3 days.[1]

5. Data Collection and Analysis:

-

After incubation, collect the mycelia from each treatment by filtration.

-

Dry the mycelial mats to a constant weight.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Electrolyte Leakage Assay

This assay is used to assess the impact of this compound on the integrity of the fungal cell membrane.

1. Mycelia Preparation:

-

Grow and harvest P. oryzae mycelia as described in the mycelial growth inhibition assay.

-

Suspend the washed mycelia in deionized water.[1]

2. Treatment:

-

Divide the mycelial suspension into treatment and control groups.

-

Add this compound to the treatment group to achieve the desired final concentration (e.g., 20 µg/mL).[1]

-

Add the corresponding amount of solvent (e.g., ethanol) to the control group.[1]

-

Incubate both groups at 30°C with shaking.[1]

3. Sample Collection:

-

At various time points (e.g., 0, 1.5, 3, 6, 22, 30 hours), collect aliquots from both the treatment and control suspensions.[1]

-

Centrifuge the aliquots to obtain a clear supernatant.[1]

4. Conductivity Measurement:

-

Measure the electrical conductivity of the supernatant from each sample using a conductivity meter.

-

An increase in conductivity in the treatment group compared to the control indicates electrolyte leakage.

5. pH Measurement:

-

Measure the pH of the supernatant to determine if there is a specific leakage of acidic or basic electrolytes.[1]

Interaction with Signaling Pathways

The exact signaling pathways within Magnaporthe oryzae that are disrupted by this compound have not been fully elucidated. However, based on the observed effects, a logical relationship can be inferred. The primary interaction appears to be with components of the cell membrane that are crucial for maintaining ion homeostasis. This disruption likely leads to a cascade of secondary effects, including altered cytoplasmic conditions and ultimately, the cessation of growth.

Recent research has identified a copper transport gene, CoICT1, as a sensitivity determinant for this compound in Magnaporthe oryzae.[3] Functional defects in the copper transport pathway, which also involves the P-type ATPase CoCcc2, lead to reduced sensitivity to this compound.[3] This suggests a potential link between this compound's mode of action and copper homeostasis within the fungal cell, although the precise nature of this relationship requires further investigation.

Conclusion

This compound is a highly effective, systemic fungicide against key rice pathogens, particularly Pyricularia oryzae. Its unique fungistatic mechanism, which involves the disruption of membrane function and subsequent electrolyte leakage without affecting respiration, distinguishes it from many other antifungal agents. This technical guide has provided a detailed overview of its antifungal properties, including quantitative data, experimental protocols, and insights into its mode of action. Further research into the specific molecular targets of this compound within the fungal cell membrane and its interplay with signaling pathways, such as those related to copper homeostasis, will be crucial for optimizing its use and for the development of new, more potent antifungal agents.

References

Understanding the Curative Activity of Ferimzone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferimzone is a systemic pyrimidine fungicide recognized for its curative and protective action against a range of fungal pathogens, most notably Pyricularia oryzae, the causal agent of rice blast disease.[1][2] Unlike many protectant fungicides that must be applied prior to infection, this compound exhibits the ability to halt the progression of established infections, making it a valuable tool in disease management strategies. This technical guide provides an in-depth exploration of the curative activity of this compound, focusing on its mechanism of action, experimental evaluation, and key efficacy data.

Mechanism of Action: Disruption of Fungal Membrane Integrity

The primary mode of action of this compound is the disruption of fungal cell membrane function.[1][3] This activity is fungistatic, meaning it inhibits the growth of the fungus rather than killing it outright.[1] Evidence suggests that the binding of this compound to its target components within the fungal cell is relatively loose, as its effects can be reversed by removing the treated spores or mycelia to a fungicide-free environment.[1]

This compound's disruptive effect on the cell membrane leads to the leakage of electrolytes from the mycelia, which in turn decreases the pH of the surrounding medium.[1] However, it does not appear to affect the leakage of amino acids.[1] While the precise molecular target has not been definitively elucidated, studies have shown that this compound's activity is distinct from polyene antibiotics that interact with sterols in the membrane.[1]

Recent research has indicated a potential link between this compound sensitivity and copper transport within the fungus. The CoICT1 gene in Colletotrichum orbiculare and its orthologs in Magnaporthe oryzae, which are involved in copper transport, have been identified as sensitivity genes for this compound.[4] Loss of function in these genes leads to reduced sensitivity to the fungicide, suggesting that this compound's activity may be related to the disruption of copper homeostasis or that these transporters may be involved in the uptake or localization of this compound within the fungal cell.

The fungicidal action does not appear to primarily target energy metabolism, as this compound has been shown to not affect the respiratory activity of P. oryzae mycelia.[1] Morphologically, treatment with this compound results in the granulation and localization of cytoplasm within the fungal hyphae and spores, without causing swelling or distorted branching.[1]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against Pyricularia oryzae, the causative agent of rice blast.

Table 1: Inhibition of Mycelial Growth of Pyricularia oryzae

| This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |

| 5 | >96 | [1] |

| 5-20 | 89 | [2] |

| >5 | >90 | [2] |

Table 2: Effects of this compound on Spore and Appressoria Development of Pyricularia oryzae

| This compound Concentration (µg/mL) | Effect | Reference |

| 1.6 | Appressorial germination completely inhibited | [1] |

| 3.1 | Pigmentation of appressoria inhibited by ~95% | [1] |

| 20 | Did not inhibit spore germination, but caused cytoplasm granulation | [1][2] |

Experimental Protocols

The following provides a generalized, detailed methodology for key experiments used to assess the curative activity of this compound in vitro.

Protocol 1: In Vitro Fungicide Efficacy Testing using the Poison Food Technique

This protocol outlines the steps to determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen like Pyricularia oryzae.

1. Materials:

- Pure culture of the target fungus (e.g., Pyricularia oryzae)

- Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA)

- Sterile Petri dishes (90 mm)

- Sterile distilled water

- This compound stock solution of known concentration

- Sterile cork borer (5-7 mm diameter)

- Incubator

- Laminar flow hood

- Micropipettes and sterile tips

2. Procedure:

- Media Preparation: Prepare the desired culture medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

- Poisoned Media Preparation: Under aseptic conditions in a laminar flow hood, add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL). Mix thoroughly by gentle swirling. A control set of plates should be prepared with the solvent used for the stock solution (or sterile water if the stock is aqueous) instead of the fungicide.

- Pouring Plates: Dispense approximately 20 mL of the poisoned and control media into sterile Petri dishes. Allow the plates to solidify completely.

- Inoculation: From the growing edge of a 7-10 day old culture of the target fungus, take a mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each poisoned and control plate.

- Incubation: Seal the plates with parafilm and incubate them at an appropriate temperature for the fungus (e.g., 25-28°C for P. oryzae) for 7-14 days, or until the mycelial growth in the control plates has reached the edge of the plate.

- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where:

- C = Average diameter of the fungal colony in the control plates

- T = Average diameter of the fungal colony in the treated plates

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PrepareMedia [label="Prepare & Sterilize\nCulture Medium", fillcolor="#F1F3F4", fontcolor="#202124"];

CoolMedia [label="Cool Medium to\n45-50°C", fillcolor="#F1F3F4", fontcolor="#202124"];

AddFungicide [label="Add this compound to\nAchieve Desired Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PourPlates [label="Pour Poisoned & Control\nPlates", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="Inoculate Plates with\nFungal Disc", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate [label="Incubate Plates", fillcolor="#F1F3F4", fontcolor="#202124"];

Measure [label="Measure Colony\nDiameter", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Calculate [label="Calculate Percent\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PrepareMedia;

PrepareMedia -> CoolMedia;

CoolMedia -> AddFungicide;

AddFungicide -> PourPlates;

PourPlates -> Inoculate;

Inoculate -> Incubate;

Incubate -> Measure;

Measure -> Calculate;

Calculate -> End;

}

Workflow for the Poison Food Technique.

**Protocol 2: Isolation and Culture of *Pyricularia oryzae***

This protocol describes the general steps for isolating P. oryzae from infected rice tissue and establishing a pure culture for subsequent experiments.

1. Materials:

* Infected rice leaves or stems with characteristic blast lesions

* 70% ethanol

* 1% sodium hypochlorite solution

* Sterile distilled water

* Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) plates

* Sterile filter paper

* Sterile scalpel or forceps

* Incubator

* Laminar flow hood

2. Procedure:

1. Sample Preparation: Select freshly infected rice tissue with distinct lesions. Cut small sections (approximately 5x5 mm) from the margin of the lesion, including both diseased and healthy tissue.

2. Surface Sterilization:

* Rinse the tissue sections in sterile distilled water.

* Immerse the sections in 70% ethanol for 30-60 seconds.

* Transfer the sections to a 1% sodium hypochlorite solution for 1-2 minutes.

* Rinse the sections three times with sterile distilled water to remove any residual sterilizing agents.

3. Plating: Aseptically place the surface-sterilized tissue sections onto PDA or OMA plates. Ensure good contact between the tissue and the agar surface.

4. Incubation: Seal the plates and incubate at 25-28°C in the dark or under a 12-hour light/dark cycle to promote mycelial growth and sporulation.

5. Isolation of Pure Culture: After 3-5 days, fungal mycelia should emerge from the tissue sections. Observe the plates under a microscope to identify the characteristic conidia of P. oryzae. Aseptically transfer a small piece of the mycelium from the edge of a colony that appears to be a pure culture to a fresh PDA or OMA plate.

6. Sub-culturing and Maintenance: Incubate the new plate under the same conditions. Once a pure culture is established, it can be sub-cultured regularly to maintain its viability. For long-term storage, cultures can be maintained on agar slants at 4°C or cryopreserved.

Conclusion

This compound's curative activity is a critical attribute for the effective management of rice blast and other fungal diseases. Its unique mode of action, centered on the disruption of fungal membrane function, provides an alternative to fungicides with different target sites, which is important for resistance management. The fungistatic nature of this compound halts the progression of the disease, allowing the plant to recover. The potential involvement of copper transport systems in its mechanism of action opens new avenues for research into its precise molecular interactions and for the development of novel fungicides. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other antifungal compounds in a research setting. Further investigation into the specific molecular targets of this compound will undoubtedly enhance our understanding of its curative properties and aid in the design of next-generation fungal disease control strategies.

References

Ferimzone's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone is a systemic fungicide recognized for its efficacy against a range of fungal pathogens, notably Magnaporthe oryzae, the causative agent of rice blast disease. While its precise molecular target remains a subject of ongoing investigation, substantial evidence points to the fungal cell membrane as the primary site of action. This technical guide provides an in-depth analysis of this compound's effects on fungal cell membrane integrity, consolidating available quantitative data, detailing key experimental protocols, and visualizing the proposed mechanisms and experimental workflows. The fungistatic action of this compound is characterized by the disruption of membrane function, leading to electrolyte leakage and a notable decrease in extracellular pH, without directly inhibiting the synthesis of major cellular components like proteins, nucleic acids, or cell wall polymers.[1]

Core Mechanism of Action: Disruption of Membrane Function

This compound's antifungal activity is primarily attributed to its ability to compromise the integrity of the fungal plasma membrane.[1][2] Unlike ergosterol-binding fungicides, the effect of this compound is not mitigated by the addition of exogenous sterols, suggesting a distinct mechanism of action.[1] The primary observable effects on the fungal cell membrane are a significant increase in electrolyte leakage and a corresponding decrease in the pH of the external medium.[1] This suggests that this compound may act as an ionophore, specifically for acidic electrolytes, disrupting the crucial ion gradients maintained by the cell membrane.[1]

Quantitative Analysis of Membrane Damage

The seminal work by Okuno et al. (1989) on Pyricularia oryzae (now Magnaporthe oryzae) provides the most detailed quantitative insight into this compound's impact on fungal cell membrane integrity. The following tables summarize the key findings from this research, with data extrapolated from the graphical representations presented in the original publication.

Table 1: Effect of this compound on Mycelial Growth of Pyricularia oryzae

| This compound Concentration (µg/mL) | Inhibition of Mycelial Growth (%) |

| 0 | 0 |

| 1 | ~50 |

| 5 | >96 |

| 10 | >96 |

| 20 | >96 |

| Data estimated from Figure 2 of Okuno et al., 1989.[1] |

Table 2: Time-Course of this compound's Effect on Electrolyte Leakage and Extracellular pH in Pyricularia oryzae Mycelial Suspensions

| Incubation Time (hours) | Conductivity (µS/cm) - Control | Conductivity (µS/cm) - this compound (20 µg/mL) | pH - Control | pH - this compound (20 µg/mL) |

| 0 | ~20 | ~20 | ~7.0 | ~7.0 |

| 1.5 | ~20 | ~30 | ~7.0 | ~6.5 |

| 3.0 | ~20 | ~45 | ~7.0 | ~6.0 |

| 4.5 | ~20 | ~60 | ~7.0 | ~5.5 |

| 6.0 | ~20 | ~75 | ~7.0 | ~5.0 |

| 7.5 | ~20 | ~85 | ~7.0 | ~4.8 |

| 22.0 | ~25 | ~130 | ~7.0 | ~4.0 |

| 30.0 | ~25 | ~140 | ~7.0 | ~4.0 |

| Data estimated from Figure 7 of Okuno et al., 1989.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on fungal cell membrane integrity, based on the procedures described by Okuno et al. (1989).

Mycelial Growth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a fungal pathogen.

Materials:

-

Fungal isolate (e.g., Magnaporthe oryzae)

-

Potato dextrose agar (PDA) or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent like ethanol)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare PDA plates containing various concentrations of this compound. A stock solution of this compound is added to the molten agar before pouring the plates to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

-

From a fresh, actively growing culture of the fungus, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter).

-

Place one mycelial plug in the center of each PDA plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) for a specified period (e.g., 5-7 days).

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treatment plate.

Electrolyte Leakage Assay

Objective: To measure the leakage of electrolytes from fungal mycelia as an indicator of cell membrane damage.

Materials:

-

Fungal mycelia, grown in liquid culture and harvested

-

Deionized water

-

This compound solution (e.g., 20 µg/mL)

-

Control solution (deionized water with the same solvent concentration as the this compound solution)

-

Conductivity meter

-

Shaking incubator

-

Centrifuge

Procedure:

-

Grow the fungus in a suitable liquid medium and harvest the mycelia by filtration.

-

Wash the mycelia thoroughly with deionized water to remove any residual medium.

-

Resuspend a known quantity of the washed mycelia in a specific volume of deionized water.

-

Divide the mycelial suspension into two flasks: one for the this compound treatment and one for the control.

-

Add the this compound solution to the treatment flask and the control solution to the control flask.

-

Incubate both flasks in a shaking incubator at the appropriate temperature (e.g., 30°C).

-

At regular time intervals (e.g., 0, 1.5, 3, 4.5, 6, 7.5, 22, and 30 hours), withdraw an aliquot of the suspension from each flask.

-

Centrifuge the aliquots to pellet the mycelia.

-

Measure the electrical conductivity of the supernatant using a calibrated conductivity meter.

-

At the same time points, measure the pH of the supernatant.

Visualization of Mechanisms and Workflows

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's effect on the fungal cell membrane.

Experimental Workflow for Assessing Membrane Integrity

Caption: Workflow for the electrolyte leakage and pH measurement assay.

Putative Effects on Ergosterol Biosynthesis and Signaling Pathways

Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound on ergosterol biosynthesis and intracellular signaling pathways. However, based on its profound impact on membrane integrity, several hypotheses can be formulated to guide future research.

Potential Indirect Effects on Ergosterol Biosynthesis

While this compound does not appear to directly target ergosterol, the disruption of ion homeostasis and membrane potential could indirectly affect the enzymatic machinery responsible for ergosterol synthesis, which is partially localized to the plasma membrane and endoplasmic reticulum. A compromised membrane environment could alter the function of these enzymes.

Hypothetical Impact on Signaling Pathways

The integrity of the cell membrane is crucial for the function of numerous signaling pathways. The disruption caused by this compound could potentially trigger or inhibit various signaling cascades.

-

Calcium Signaling: Alterations in membrane permeability could lead to an influx of extracellular calcium or the release of calcium from intracellular stores, activating calcium-dependent signaling pathways that regulate various cellular processes, including stress responses and development.[3][4][5]

-

G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs, which are integral membrane proteins, are sensitive to the lipid environment and membrane potential. This compound-induced membrane disruption could alter the conformation and activity of these receptors, affecting downstream signaling cascades that control fungal development and pathogenicity.[6][7][8][9][10]

Proposed Experimental Workflow for Investigating Signaling Pathway Involvement

Caption: A proposed workflow to investigate this compound's impact on signaling pathways.

Conclusion and Future Directions

This compound's primary mode of action against fungal pathogens is the disruption of cell membrane integrity, leading to a fungistatic effect. This is evidenced by increased electrolyte leakage and a decrease in extracellular pH. While the precise molecular interactions remain to be fully elucidated, the available data provide a solid foundation for its classification as a membrane-disrupting agent.

Future research should focus on several key areas to provide a more comprehensive understanding of this compound's mechanism:

-

Identification of the Molecular Target: Uncovering the specific membrane component(s) with which this compound interacts is crucial.

-

Quantitative Ergosterol Analysis: Although not a primary target, quantifying changes in ergosterol levels upon this compound treatment would definitively rule out secondary effects on its biosynthesis.

-

Elucidation of Signaling Pathway Involvement: The proposed experimental workflow can be employed to investigate the downstream consequences of membrane disruption on key fungal signaling networks.

-

Investigation of Analogs: The study of this compound analogs may reveal structure-activity relationships and potentially lead to the development of more potent fungicides.[11][12]

A deeper understanding of this compound's mode of action will not only aid in optimizing its use in agriculture but also contribute to the rational design of novel antifungal agents that target the fungal cell membrane.

References

- 1. apsnet.org [apsnet.org]

- 2. This compound (Ref: TF-164) [sitem.herts.ac.uk]

- 3. Calcium Signaling Is Suppressed in Magnaporthe oryzae Conidia by Bacillus cereus HS24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipase C‐mediated calcium signalling is required for fungal development and pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]

- 8. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]